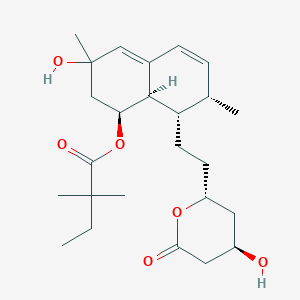

3-Hydroxy Simvastatin

説明

BenchChem offers high-quality 3-Hydroxy Simvastatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy Simvastatin including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

134523-09-4 |

|---|---|

分子式 |

C25H38O6 |

分子量 |

434.6 g/mol |

IUPAC名 |

[3-hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |

InChI |

InChI=1S/C25H38O6/c1-6-24(3,4)23(28)31-20-14-25(5,29)13-16-8-7-15(2)19(22(16)20)10-9-18-11-17(26)12-21(27)30-18/h7-8,13,15,17-20,22,26,29H,6,9-12,14H2,1-5H3 |

InChIキー |

WJKSTNFUSXHVRJ-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)O |

正規SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)O |

製品の起源 |

United States |

Foundational & Exploratory

Pharmacological Activity of 3-Hydroxy Simvastatin vs. Parent Drug: A Technical Analysis

The following technical guide details the pharmacological activity of 3'-Hydroxy Simvastatin (the primary hydroxylated metabolite often referred to in metabolic profiling) compared to its parent drug, Simvastatin , and its active form, Simvastatin Acid .

Executive Summary

Simvastatin is a lactone prodrug requiring hydrolysis to Simvastatin Acid (SVA) to inhibit HMG-CoA reductase. 3'-Hydroxy Simvastatin (3'-OH-SV) is a Phase I metabolite formed primarily via CYP3A4-mediated oxidation.

While Simvastatin Acid is a potent inhibitor (

Chemical Identity & Structural Basis[1][2]

To understand the pharmacological divergence, one must distinguish the structural states of the molecule.

Nomenclature and Structure[1]

-

Simvastatin (Parent): A distinct

-lactone ring attached to a hexahydronaphthalene system with a 2,2-dimethylbutyrate side chain. It is lipophilic and inactive against HMG-CoA reductase in this form. -

Simvastatin Acid (Active): The open-ring hydroxy-acid form. The opened lactone mimics the HMG-CoA substrate, binding to the catalytic site of the enzyme.

-

3'-Hydroxy Simvastatin: Formed by hydroxylation at the C3' position of the 2,2-dimethylbutyrate side chain. This increases polarity and alters the steric fit within the enzyme's hydrophobic pocket.

| Compound | State | HMG-CoA Reductase Activity | LogP (Approx) | Primary Elimination |

| Simvastatin (Lactone) | Prodrug | Inactive | 4.7 | CYP3A4 Metabolism |

| Simvastatin Acid (SVA) | Active Drug | 100% (Reference) | 1.6 - 2.0 | Biliary/Renal |

| 3'-OH Simvastatin | Metabolite | ~20% Potency | < 2.0 | Renal/Biliary |

| 6'-OH Simvastatin | Metabolite | ~50% Potency | < 2.0 | Renal/Biliary |

Pharmacodynamics: Mechanism & Potency

Mechanism of Action

Both Simvastatin Acid and 3'-OH Simvastatin function as competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . They bind to the active site, preventing the conversion of HMG-CoA to mevalonate—the rate-limiting step in cholesterol biosynthesis.[1]

Comparative Potency (In Vitro Data)

Experimental data utilizing human liver microsomes and purified enzyme assays establish the following inhibitory hierarchy:

-

Simvastatin Acid:

nM ( -

3'-OH Simvastatin:

nM.

Mechanistic Insight: The 2,2-dimethylbutyrate side chain of simvastatin occupies a specific hydrophobic pocket in the enzyme. The introduction of a hydroxyl group at the 3' position creates:

-

Steric Clash: Slight distortion of the binding pose.

-

Desolvation Penalty: The polar hydroxyl group requires desolvation to enter the hydrophobic pocket, reducing the net binding free energy (

).

Pharmacokinetics & Metabolic Pathway[2]

The formation of 3'-OH Simvastatin is strictly governed by CYP3A4/5 . This makes the metabolite a marker for CYP3A4 activity and a potential victim of drug-drug interactions (DDIs).

Metabolic Flux Diagram

The following Graphviz diagram illustrates the biotransformation of Simvastatin, highlighting the divergence between activation (hydrolysis) and oxidative metabolism.

Figure 1: Metabolic pathway of Simvastatin showing the parallel tracks of bioactivation (hydrolysis) and oxidative clearance (CYP3A4) leading to 3'-OH Simvastatin.[1][2][3]

Experimental Protocols

To validate the activity of 3'-Hydroxy Simvastatin, researchers must employ a rigorous HMG-CoA Reductase Inhibition Assay.

Protocol A: HMG-CoA Reductase Inhibition Assay (Spectrophotometric)

Objective: Determine the

Reagents:

-

HMG-CoA Reductase (catalytic domain, human recombinant).

-

NADPH (Cofactor).

-

Test Compounds: Simvastatin Acid (Control), 3'-OH Simvastatin (Test).

-

Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA, 5 mM DTT.

Workflow:

-

Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (0.1 nM to 1000 nM).

-

Pre-Incubation: Mix 5

L of test compound with 190 -

Initiation: Add HMG-CoA (substrate) to a final concentration of 150

M to start the reaction. -

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) kinetically for 10 minutes.

-

Calculation:

-

Calculate the slope (

) for the linear portion. -

Normalize to Vehicle Control (DMSO only).

-

Fit data to a sigmoidal dose-response equation:

-

Protocol B: LC-MS/MS Metabolite Profiling

Objective: Quantify 3'-OH Simvastatin in microsomal incubations.

-

Incubation: Incubate Simvastatin (10

M) with human liver microsomes (HLM) and NADPH regenerating system for 30 mins at 37°C. -

Quench: Stop reaction with ice-cold Acetonitrile (ACN) containing internal standard (e.g.,

-Simvastatin). -

Separation: Centrifuge (10,000 x g, 10 min). Inject supernatant onto a C18 reverse-phase column.

-

Detection:

-

Simvastatin: m/z 419.2

199.1 (Positive Mode). -

3'-OH Simvastatin: m/z 435.2

[Fragment specific to side chain]. -

Note: Ensure chromatographic separation between 3'-OH and 6'-OH isomers as they have identical mass.

-

Toxicity & Clinical Relevance[6][7][10][11][12]

While 3'-OH Simvastatin is less potent therapeutically, its presence is clinically relevant for toxicity assessments.

-

Myotoxicity: Statin-induced myopathy is dose-related. If CYP3A4 is inhibited (e.g., by ketoconazole), the metabolic clearance of Simvastatin to 3'-OH Simvastatin is blocked. This shunts the parent drug toward the active acid form, drastically increasing systemic exposure (

) and risk of rhabdomyolysis. -

Renal Clearance: Unlike the lipophilic parent, the hydroxylated metabolites (3'-OH and 6'-OH) are more polar and readily excreted via urine and bile.

Toxicity Assessment Workflow

Figure 2: Causal link between metabolic blockade of 3'-OH Simvastatin formation and increased toxicity.

References

-

Prueksaritanont, T., et al. (2003). Glucuronidation of Statins in Animals and Humans: A Novel Mechanism of Metabolism and Elimination. Drug Metabolism and Disposition.[8][4][9] Link

-

Vickers, S., et al. (1990). Metabolism of simvastatin in humans, dogs, and rats. Drug Metabolism and Disposition.[8][4][9] Link

-

Slater, E. E., et al. (1988).[10] Mechanism of action and biological profile of HMG CoA reductase inhibitors.[4][11] Drugs.[8][4][7][12][9][10][11][13][14][15] Link

-

FDA Label Reference. (2011). ZOCOR (simvastatin) Tablets Prescribing Information.Link

-

MedChemExpress. (2024). 3'-Hydroxy Simvastatin Product Analysis & Activity Data.[16][5][10][11][15]Link

Sources

- 1. Portico [access.portico.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological comparison of the statins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jfda-online.com [jfda-online.com]

- 7. A comparison of the effect of the 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors simvastatin, lovastatin and pravastatin on leukaemic and normal bone marrow progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Simvastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. HY-136345-1mg | (Rac)-3′-Hydroxy simvastatin [126313-98-2] Clinisciences [clinisciences.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. An Effective Assessment of Simvastatin-Induced Toxicity with NMR-Based Metabonomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simvastatin - Janusinfo.se [janusinfo.se]

- 14. livermetabolism.com [livermetabolism.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. 3'-Hydroxy Simvastatin | C25H38O6 | CID 46781901 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Identification of Major Simvastatin Metabolites in Human Plasma via LC-MS/MS

Executive Summary

This guide details the bioanalytical framework for the identification and quantification of Simvastatin (SV) and its major metabolites in human plasma. Simvastatin presents a unique challenge in bioanalysis due to the reversible interconversion between its lactone (prodrug) and hydroxy acid (active) forms, a process driven by plasma esterases and pH conditions.

This document provides a self-validating protocol designed to minimize ex-vivo conversion, ensuring that the analytical results reflect the true in-vivo metabolic profile. It focuses on the application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of the parent lactone, the active acid, and key CYP3A4-mediated oxidative metabolites.

Part 1: The Metabolic Landscape

Simvastatin is administered as an inactive lactone prodrug to improve oral bioavailability. Upon first-pass metabolism in the liver, it undergoes two distinct types of biotransformation:

-

Hydrolysis: Conversion of the lactone ring to the active

-hydroxy acid (Simvastatin Acid - SVA). This is reversible. -

Oxidation: Mediated primarily by CYP3A4/5, creating hydroxylated and exomethylene derivatives.

Key Metabolites

| Metabolite | Structure Type | Activity | Mechanism |

| Simvastatin (SV) | Lactone (Parent) | Inactive | Prodrug |

| Simvastatin Acid (SVA) | Open Ring Acid | Active | Hydrolysis (Esterases/PON1) |

| 3'-Hydroxy Simvastatin | Lactone | Active | CYP3A4 Oxidation |

| 6'-Hydroxy Simvastatin | Lactone | Active | CYP3A4 Oxidation |

| 6'-Exomethylene Simvastatin | Lactone | Active | CYP3A4 Dehydrogenation |

Metabolic Pathway Diagram

The following diagram illustrates the enzymatic pathways and the structural relationships between the parent drug and its metabolites.

Caption: Figure 1.[1][2] Metabolic pathways of Simvastatin showing reversible hydrolysis and CYP3A4-mediated oxidation.

Part 2: Sample Preparation & Stability (The Critical Control Point)

The primary failure mode in statin bioanalysis is the ex-vivo interconversion of Lactone and Acid forms.

-

Alkaline/Neutral pH: Favors hydrolysis (Lactone

Acid). -

Acidic pH: Favors lactonization (Acid

Lactone).

To maintain scientific integrity, the equilibrium must be "frozen" immediately upon blood collection.

Self-Validating Stabilization Protocol

Objective: Prevent interconversion >5% during handling.

-

Collection: Draw blood into vacutainers containing EDTA or Heparin pre-chilled to 4°C.

-

Immediate Buffering (The "Gold Standard"):

-

Within 30 minutes, centrifuge at 4°C (2000g, 10 min).

-

Immediately transfer plasma to cryotubes containing Ammonium Acetate buffer (pH 4.5 - 5.0) .

-

Ratio: 10 µL of 1M Buffer per 1 mL of plasma.

-

Why: This pH range minimizes both acid-catalyzed lactonization and base-catalyzed hydrolysis.

-

-

Storage: Flash freeze at -80°C.

-

Extraction: Perform Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) on ice. Use Methyl tert-butyl ether (MTBE) for LLE as it efficiently extracts both forms while excluding polar matrix interferences.

Analytical Workflow Diagram

Caption: Figure 2. Step-by-step bioanalytical workflow emphasizing the critical stabilization step.

Part 3: Analytical Methodology (LC-MS/MS)

Chromatographic Conditions

Separation of the isobaric metabolites (3'-OH and 6'-OH Simvastatin, both m/z 435) is required.

-

Column: High-strength Silica C18 (e.g., Waters ACQUITY BEH C18 or Kinetex C18), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

-

Mobile Phase B: Acetonitrile (100%).

-

Gradient:

-

0-1 min: 40% B

-

1-5 min: 40%

90% B -

5-6 min: 90% B (Wash)

-

6.1 min: Re-equilibrate.

-

-

Flow Rate: 0.4 - 0.6 mL/min.

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI) in Positive Mode .[3]

-

Note: While SVA can be detected in negative mode, positive mode allows simultaneous detection of the lactone and acid using the protonated molecule

or ammonium adduct

-

-

Internal Standards: Use deuterated standards (

-Simvastatin and

Mass Transitions Table (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Identification Logic |

| Simvastatin (SV) | 419.3 | 199.1, 285.2 | Loss of ester side chain (285) & subsequent dehydration. |

| Simvastatin Acid (SVA) | 437.3 | 303.2 | Loss of ester side chain. Distinct from SV by +18 Da. |

| 3'-Hydroxy SV | 435.3 | 285.2 | Isobaric with 6'-OH. Differentiate by Retention Time. |

| 6'-Hydroxy SV | 435.3 | 285.2 | Isobaric with 3'-OH. Elutes earlier than 3'-OH on C18. |

| 6'-Exomethylene SV | 417.3 | 283.2 | Mass shift -2 Da from SV (Dehydrogenation). |

| 425.3 | 205.1 | Stable isotope internal standard. |

Part 4: Structural Characterization & Causality

Fragmentation Logic

Understanding the fragmentation allows for troubleshooting unknown peaks.

-

Lactone Ring (SV): The characteristic fragmentation involves the loss of the 2,2-dimethylbutyrate side chain (mass 116), resulting in the fragment at m/z 303 (for Acid) or m/z 285 (for Lactone, after water loss).

-

Hydroxylation:

-

3'-OH: The hydroxyl group is on the decalin ring system.

-

6'-OH: The hydroxyl group is on the methyl group of the decalin ring.

-

Differentiation: While mass spectra are similar, the polarity difference results in distinct retention times. 6'-OH is generally more polar and elutes before 3'-OH on reverse-phase columns.

-

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is a "self-validating system":

-

Interconversion Check: QC samples containing only SV must be analyzed. If SVA is detected >5% of the SV concentration, the extraction or storage protocol has failed (hydrolysis occurred).

-

Matrix Effect: Compare the response of post-extraction spiked samples to neat standards.

-

Linearity: 0.1 ng/mL to 100 ng/mL is the typical required dynamic range for clinical studies.

References

-

Vickers, S., et al. (1990). "Metabolism of simvastatin in humans." Drug Metabolism and Disposition, 18(2), 138-145. Link

-

Jemal, M., et al. (2000). "Automated high-throughput liquid chromatography-tandem mass spectrometric method for the determination of simvastatin and simvastatin acid in human plasma." Journal of Chromatography B, 739(2), 255-271. Link

-

Prueksaritanont, T., et al. (2005).[4] "Interconversion pharmacokinetics of simvastatin and its hydroxy acid in dogs." Pharmaceutical Research, 22(7), 1163-1175. Link

-

Parekh, J.M., et al. (2012). "Simultaneous determination of simvastatin and simvastatin acid in human plasma by LC-MS/MS without hydrolysis step." Journal of Chromatography B, 906, 58-65. Link

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]

- 3. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interconversion pharmacokinetics of simvastatin and its hydroxy acid in dogs: effects of gemfibrozil - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Simvastatin Metabolism Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro studies to characterize the metabolic profile of simvastatin. This document emphasizes scientific integrity, providing detailed, field-proven protocols and the rationale behind experimental choices, grounded in authoritative references.

Introduction: The Significance of Simvastatin Metabolism

Simvastatin (SV) is a widely prescribed HMG-CoA reductase inhibitor used to treat hypercholesterolemia. It is administered as an inactive lactone prodrug that, after oral absorption, is hydrolyzed to its pharmacologically active β-hydroxy acid form, simvastatin acid (SVA).[1][2] Both simvastatin and its active metabolite undergo extensive metabolism, primarily in the liver. Understanding the metabolic pathways of simvastatin is crucial for several reasons:

-

Efficacy and Safety: The formation of the active metabolite is essential for its lipid-lowering effects, while further metabolism can lead to inactive products and impact the drug's clearance.

-

Drug-Drug Interactions (DDIs): Simvastatin is susceptible to DDIs, particularly with drugs that inhibit or induce its metabolizing enzymes. In vitro studies are critical for predicting and mitigating these risks, a key consideration in regulatory guidance.[3][4][5]

-

Pharmacogenomics: Variability in drug-metabolizing enzymes among individuals can lead to differences in drug response and the risk of adverse effects.

In vitro models provide a controlled environment to elucidate the enzymes responsible for simvastatin metabolism, identify its metabolites, and assess its potential to cause or be a victim of DDIs. This guide will focus on the use of human liver microsomes (HLMs), a subcellular fraction rich in cytochrome P450 (CYP) enzymes, which are the primary drivers of phase I metabolism for many drugs, including simvastatin.

The Metabolic Pathway of Simvastatin

The metabolism of simvastatin is a multi-step process involving both hydrolysis and oxidation. The key transformations are outlined below:

-

Activation: Simvastatin is a prodrug that is converted to its active form, simvastatin acid (SVA), through hydrolysis. This conversion is not dependent on CYP enzymes but is catalyzed by esterases such as carboxylesterase (CES) and paraoxonase (PON) found in tissues like the liver and in the blood.[2]

-

Oxidative Metabolism: Both simvastatin and simvastatin acid are extensively metabolized by CYP enzymes. The major subfamily responsible for this is CYP3A, with CYP3A4 being the most significant isoform.[1][6][7] CYP3A5 also contributes, although with a lower affinity for simvastatin compared to CYP3A4.[1] Other CYPs, including CYP2D6, CYP2C8, CYP2C9, CYP2C19, CYP1A2, and CYP2E1, have been shown to have no significant role in simvastatin's metabolism.[1][6]

-

Major Metabolites: The primary oxidative metabolites formed from simvastatin include 3'-hydroxy simvastatin, 6'-exomethylene simvastatin, and 3',5'-dihydrodiol simvastatin.[1] Simvastatin acid also undergoes oxidation to form corresponding hydroxylated metabolites.[7]

The following diagram illustrates the primary metabolic pathways of simvastatin.

Caption: Primary metabolic pathways of simvastatin.

Experimental Design: Key Considerations

A robust in vitro metabolism study requires careful consideration of several experimental parameters. The choices made will directly impact the quality and interpretability of the data.

In Vitro System Selection

Human liver microsomes (HLMs) are the most commonly used in vitro system for studying phase I metabolism due to their high concentration of CYP enzymes and relative ease of use.[8] For a more comprehensive understanding of metabolism, including both phase I and phase II reactions, as well as the influence of drug transporters, primary human hepatocytes are a more suitable, albeit complex, model.[8][9] This guide will focus on protocols using HLMs.

Incubation Conditions

The following table summarizes the key incubation parameters and their rationale for simvastatin metabolism studies.

| Parameter | Recommended Range | Rationale |

| Simvastatin Concentration | 0.1 - 50 µM | To cover a range of concentrations that can reveal both high-affinity and low-affinity metabolic processes and to determine kinetic parameters (Km and Vmax). |

| HLM Protein Concentration | 0.1 - 1.0 mg/mL | To ensure sufficient enzyme activity for detectable metabolite formation without causing excessive substrate depletion. The concentration should be in the linear range for the reaction. |

| Incubation Time | 0 - 60 minutes | To characterize the initial rate of metabolism. A time course experiment is crucial to ensure that the reaction is in the linear phase. For slowly metabolized compounds, longer incubation times may be necessary.[8] |

| NADPH Concentration | 1 mM | NADPH is a critical cofactor for CYP-mediated reactions. A saturating concentration is used to ensure it is not a rate-limiting factor. |

| Temperature | 37°C | To mimic physiological conditions. |

| pH | 7.4 | To mimic physiological pH. |

Analytical Methodology

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of simvastatin and its metabolites due to its high sensitivity and selectivity.[10][11][12][13]

Step-by-Step Protocols

The following protocols provide a detailed workflow for conducting in vitro metabolism studies of simvastatin using human liver microsomes.

Protocol 1: Determination of Simvastatin Metabolic Stability in Human Liver Microsomes

This protocol aims to determine the rate at which simvastatin is metabolized by HLMs.

Materials:

-

Simvastatin

-

Pooled human liver microsomes (HLMs)

-

0.5 M Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

-

Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar compound not present in the matrix)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker (37°C)

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of simvastatin in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare working solutions of simvastatin by diluting the stock solution in the incubation buffer.

-

Prepare the NADPH regenerating system or a 10 mM NADPH stock solution in buffer.

-

Thaw the HLMs on ice. Dilute the HLMs to the desired final concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, add the diluted HLMs.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the simvastatin working solution to each well.

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), add the NADPH solution to start the metabolic reaction. For the 0-minute time point, add the quenching solution before adding NADPH.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Reaction Termination:

-

At the end of each incubation period, terminate the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard. This will precipitate the proteins and stop the enzymatic reaction.

-

-

Sample Processing:

-

Centrifuge the samples at a high speed (e.g., 3000 x g for 15 minutes at 4°C) to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate or vials for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the remaining concentration of simvastatin at each time point using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of remaining simvastatin versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

-

Sources

- 1. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. January 2020 US FDA In Vitro DDI Guidance - Evotec [evotec.com]

- 4. IN VITRO DDI STUDIES - 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies [drug-dev.com]

- 5. fda.gov [fda.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solid-phase extraction (SPE) methods for statin metabolites

Application Note: High-Fidelity Solid-Phase Extraction (SPE) of Statin Metabolites

Executive Summary & Scientific Context

The quantification of statins (e.g., Atorvastatin, Simvastatin, Rosuvastatin) and their metabolites represents a unique bioanalytical challenge due to the dynamic equilibrium between their pharmacologically active hydroxy acid forms and their inactive lactone prodrug/metabolite forms.

This guide moves beyond generic "load-wash-elute" instructions. It addresses the critical physicochemical reality: sample preparation conditions (pH and temperature) can artificially alter the metabolite profile , leading to erroneous pharmacokinetic (PK) data.

The Core Challenge:

-

Acidic conditions drive dehydration of the hydroxy acid to the lactone.

-

Basic conditions drive hydrolysis of the lactone to the hydroxy acid.

-

Enzymatic activity (esterases) in plasma can continue interconversion post-sampling.

This protocol details a "Frozen-Equilibrium" SPE strategy designed to halt these interconversions, ensuring that the ratio of metabolites measured by LC-MS/MS reflects the in vivo state, not an artifact of the benchtop workflow.

Physicochemical Mechanism: The Acid-Lactone Equilibrium

Understanding the instability is the prerequisite for valid method development. The diagram below illustrates the reversible reaction that must be inhibited during SPE.

Figure 1: The pH-dependent interconversion mechanism.[1] Successful SPE requires maintaining a "neutral window" (pH 4.5–5.5) and low temperature to freeze this equilibrium.

Method Development Strategy: Sorbent Selection

For simultaneous analysis of acids (polar/ionic) and lactones (non-polar/neutral), traditional C18 silica is often insufficient due to "dewetting" issues and poor retention of the polar acid metabolites.

Recommended Sorbent: Polymeric Reversed-Phase (e.g., HLB, Strata-X, EVOLUTE EXPRESS).

-

Why? These sorbents contain a hydrophilic-lipophilic balance (HLB). The lipophilic divinylbenzene core retains the lactones, while the hydrophilic N-vinylpyrrolidone surface retains the polar hydroxy acids without requiring ion-pairing reagents that could suppress MS ionization.

Sorbent Performance Matrix

| Feature | Polymeric HLB (Recommended) | Silica C18 | Mixed-Mode Anion Exchange (MAX) |

| Mechanism | Hydrophobic + Hydrophilic interaction | Hydrophobic only | Hydrophobic + Ion Exchange |

| Acid Retention | High (via polar functional groups) | Low (often breaks through) | Excellent (via ionic bond) |

| Lactone Retention | High | High | Moderate (relies on RP mechanism) |

| pH Stability | pH 1–14 | pH 2–8 | pH 1–14 |

| Risk | Minimal | Dewetting if dried | Loss of lactone in wash if too organic |

Protocol 1: Universal "Frozen-Equilibrium" Method (Plasma)

Target Analytes: Atorvastatin, Simvastatin, Lovastatin (Acids & Lactones). Matrix: Human Plasma (EDTA or Heparin).

Pre-Analytical Stabilization (CRITICAL)

-

Step 0: Upon blood collection, immediately place tubes on ice.

-

Buffer Addition: Add 20 µL of 1M Ammonium Acetate (pH 4.5) per 1 mL of plasma immediately after separation. This buffers the plasma to the point of maximum stability for both forms.

SPE Workflow

Cartridge: Polymeric HLB, 30 mg / 1 cc.

-

Conditioning:

-

1 mL Methanol (HPLC Grade).

-

1 mL Ammonium Acetate buffer (10 mM, pH 4.5). Do not allow to dry.

-

-

Sample Loading:

-

Mix 200 µL Plasma with 200 µL 10 mM Ammonium Acetate (pH 4.5).

-

Load onto cartridge at gravity flow or low vacuum (< 2 "Hg).

-

Scientific Rationale: Diluting with pH 4.5 buffer locks the equilibrium. Avoiding strong acid (e.g., H3PO4) prevents artificial lactonization.

-

-

Wash Steps (The "Clean" Balance):

-

Wash 1: 1 mL 5% Methanol in 10 mM Ammonium Acetate (pH 4.5).

-

Removes proteins and salts.

-

-

Wash 2: 1 mL 20% Acetonitrile in Water.

-

Removes phospholipids.

-

-

Dry: Apply high vacuum (10 "Hg) for 2 minutes.

-

-

Elution:

-

Elute with 2 x 250 µL Methanol:Acetonitrile (90:10) .

-

Scientific Rationale: A purely organic elution breaks hydrophobic interactions. We avoid adding basic modifiers (NH4OH) to the eluent to prevent lactone hydrolysis during the evaporation step.

-

-

Post-Elution Processing:

-

Evaporation: Evaporate under Nitrogen at < 35°C .

-

Warning: Temperatures > 40°C accelerate interconversion.

-

-

Reconstitution: 100 µL Mobile Phase (e.g., 50:50 Acetonitrile:Buffer pH 4.5).

-

Figure 2: Universal Statin SPE Workflow emphasizing pH control and thermal protection.

Protocol 2: Polar Statin Method (Urine/High-Sensitivity)

Target Analytes: Rosuvastatin, Pravastatin (More hydrophilic). Challenge: These are excreted largely unchanged in urine and are significantly more polar.

Cartridge: Mixed-Mode Anion Exchange (MAX) or Weak Anion Exchange (WAX).

-

Note: Since Rosuvastatin is primarily anionic at physiological pH, ion exchange offers cleaner extracts than HLB.

-

Conditioning: 1 mL Methanol, then 1 mL Water.

-

Load: 500 µL Urine + 500 µL 4% H3PO4 (Acidifies matrix to neutralize weak acids for RP retention or adjust to pH 7 for AX retention).

-

Revised Strategy for MAX: Adjust Urine to pH 7.0 (ensure ionization of statin acid). Load.

-

-

Wash 1: 1 mL 5% NH4OH in Water (Removes neutrals/cations).

-

Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).

-

Crucial: The statin acid is bound ionically; the lactone (neutral) will be washed away in this step if using MAX. If you need both, use Protocol 1 (HLB). If you need only the active acid form with high purity, use this Protocol 2.

-

-

Elute: 1 mL 2% Formic Acid in Methanol. (Acid breaks the ionic bond).

Validation & QC Criteria

To ensure the method is self-validating, include these specific QC samples in every batch:

1. The "Interconversion Check" QC:

-

Prepare a QC sample containing only the Statin Lactone standard.

-

Process it through the full SPE and LC-MS method.

-

Acceptance Criteria: The peak area of the Acid form in this sample must be < 5% of the Lactone area. If it is higher, your evaporation temperature is too high or your buffers are not at pH 4.5.

2. Matrix Effect (ME) Calculation:

Use the post-extraction spike method:

-

Target: 85–115%. If < 85%, increase the organic strength of Wash 2 (e.g., move from 20% to 25% ACN) to remove more phospholipids.

References

-

Jemal, M., et al. (1999). "Automated high-performance liquid chromatographic-tandem mass spectrometric method for the determination of the lactone and hydroxy acid forms of lovastatin and simvastatin in human plasma." Journal of Chromatography B. Link

-

Hermann, M., et al. (2005). "Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS." Analytical and Bioanalytical Chemistry. Link

-

Bull, C. K., et al. (2002).[2] "Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection." Journal of Chromatography B. Link

-

US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link

-

Kocic, D., et al. (2023).[3] "Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone." Chemical Papers. Link[4]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity LC-MS Analysis of Simvastatin

Topic: Reducing Matrix Effects & Interconversion in Simvastatin Metabolite Analysis

Executive Summary: The "Double Matrix" Challenge

Analyzing Simvastatin (SV) and its active metabolite, Simvastatin Acid (SVA), presents a unique bioanalytical challenge I call the "Double Matrix Effect." You are fighting two distinct enemies simultaneously:

-

Ion Suppression (Classical Matrix Effect): Caused by phospholipids and endogenous material competing for charge in the ESI source.

-

Pseudo-Matrix Effect (Stability/Interconversion): The matrix pH itself chemically alters the analyte. SV is a lactone; SVA is a hydroxy acid.[1] They interconvert based on pH.[2] If your matrix destabilizes the ratio, you perceive it as a recovery loss or enhancement, even if ionization is perfect.

This guide provides the protocols to neutralize both threats.

The Stability Matrix Effect: Controlling Interconversion

The Problem: Simvastatin is a cyclic lactone. In plasma (pH ~7.4) or alkaline extraction conditions, it hydrolyzes to SVA. Conversely, in acidic environments (pH < 3), SVA lactonizes back to SV. This shifts your quantitative results, invalidating the assay.

The Solution: You must "lock" the equilibrium by buffering the plasma immediately and maintaining a specific pH window (4.5 – 5.0) throughout extraction.

Mechanism of Interconversion

Figure 1: The pH-dependent equilibrium between Simvastatin and Simvastatin Acid. Maintaining pH 4.5-5.0 is critical to freeze the ratio.

Protocol: Buffered Liquid-Liquid Extraction (LLE)

Why LLE? Protein Precipitation (PPT) leaves too many phospholipids. SPE is effective but costly. Buffered LLE with MTBE offers the best balance of cleanliness and pH control for statins.

Reagents:

-

Buffer: 50 mM Ammonium Acetate, adjusted to pH 4.5 with acetic acid.

-

Solvent: Methyl tert-butyl ether (MTBE).[3]

Step-by-Step Workflow:

-

Thawing: Thaw plasma samples in an ice bath (4°C). Never thaw at room temperature to prevent enzymatic hydrolysis.

-

Buffering: Aliquot 200 µL plasma into a cold tube. Immediately add 50 µL of Ammonium Acetate Buffer (pH 4.5). Vortex gently.

-

IS Addition: Add 20 µL of Stable Isotope Labeled Internal Standard (

-Simvastatin). -

Extraction: Add 1.0 mL cold MTBE. Shake/Vortex for 10 minutes.

-

Phase Separation: Centrifuge at 4,000 rpm for 10 min at 4°C.

-

Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath. Pour off the organic (top) layer into a clean glass tube.

-

Drying: Evaporate MTBE under nitrogen at 35°C (Do not exceed 40°C).

-

Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 80:20 ACN:Buffer pH 4.5).

The Suppression Matrix Effect: Eliminating Phospholipids[4]

The Problem: Phospholipids (Glycerophosphocholines, GPCh) are the primary cause of ion suppression in plasma analysis.[4] They are hydrophobic and often elute after the analyte or build up on the column, eluting randomly in subsequent runs ("Ghost Peaks").

The Solution:

-

Chromatographic Separation: Ensure SV and SVA elute before the phospholipid region.

-

Column Washing: Implement a high-organic "sawtooth" wash at the end of every gradient.

Visualizing the Interference

Figure 2: Temporal relationship between analytes and matrix components. Phospholipids must be flushed to prevent wrap-around suppression.

Troubleshooting & FAQ

Scenario A: "My analyte signal drops by 50% after 40 injections."

Diagnosis: Phospholipid buildup on the column. The Fix:

-

Immediate: Run a "cleaning batch" of 5 injections of 95% Isopropanol/Acetone.

-

Method Update: Add a "Sawtooth" step to your gradient. After the SV peak elutes, ramp to 98% B (Organic) for 2 minutes, then re-equilibrate.

-

Hardware: Use a Divert Valve . Direct the flow to waste during the first 1.0 min (salts) and after 5.0 min (lipids).

Scenario B: "I see Simvastatin Acid in my neat Simvastatin standards."

Diagnosis: Solvent contamination or pH instability in the reconstitution solvent. The Fix:

-

Check your reconstitution solvent. Is it pure Acetonitrile/Water? If it is unbuffered water, the pH might be slightly acidic or basic depending on CO2 absorption.

-

Rule: Always use the same pH 4.5 buffer in your reconstitution solvent as you did in the extraction.

Scenario C: "My Internal Standard isn't tracking the drift."

Diagnosis: You are likely using an analog IS (like Lovastatin) or a structural analogue. The Fix:

-

Switch to Stable Isotope Labeled (SIL) IS :

-Simvastatin and -

Why? Only a deuterated IS co-elutes exactly with the analyte. If the matrix suppresses the analyte at 3.2 min, the SIL-IS at 3.2 min suffers the exact same suppression. The Ratio (Analyte/IS) remains constant. An analog eluting at 2.8 min might not experience that suppression.

Quantitative Data: Extraction Method Comparison

The following table summarizes why Buffered LLE is the superior choice for this specific application.

| Parameter | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Buffered LLE (Recommended) |

| Matrix Effect (ME%) | High (120-150% or <70%) | Low (95-105%) | Low (90-110%) |

| Recovery (RE%) | High (>90%) | Variable (70-90%) | Consistent (80-85%) |

| Phospholipid Removal | < 10% Removed | > 95% Removed | > 90% Removed |

| Interconversion Risk | High (Uncontrolled pH) | Low (If buffered wash used) | Lowest (pH controlled) |

| Cost per Sample | $ |

Note: Matrix Effect calculated as [Peak Area in Matrix / Peak Area in Solution] x 100.

References

-

Jemal, M., et al. (2000). "Direct-injection LC-MS-MS method for high-throughput simultaneous quantitation of simvastatin and simvastatin acid in human plasma." Journal of Chromatography B.

-

Thermo Fisher Scientific. "Reducing Matrix Effects: TurboFlow and Phospholipid Removal Strategies."[4] Application Notes.

-

Parekh, J.M., et al. (2012). "Simultaneous determination of simvastatin and simvastatin acid in human plasma by LC-MS/MS without hydrolysis." Journal of Chromatography B.

-

US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." Regulatory Guidelines.

-

Chambers, E., et al. (2007). "Systematic development of an HPLC-MS/MS method for the determination of bioactive amines... and phospholipid removal." Journal of Chromatography B.

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Topic: Resolving Peak Tailing for 3-Hydroxy Simvastatin & Hydroxy Acid Metabolites

Executive Summary

Simvastatin is a lactone prodrug that is relatively lipophilic and neutral. However, its active form (Simvastatin Hydroxy Acid, often referred to as Tenivastatin) and oxidative metabolites like 3-Hydroxy Simvastatin introduce significant chromatographic challenges.[1] These molecules possess free hydroxyl (-OH) and carboxyl (-COOH) moieties that drastically alter their interaction with stationary phases compared to the parent drug.[1]

This guide addresses the root causes of peak tailing (

Module 1: The Chemistry of Tailing (Root Cause Analysis)

Q1: Why does 3-Hydroxy Simvastatin tail significantly when the parent Simvastatin peak is symmetrical?

A: The tailing is a symptom of secondary silanol interactions and ionization mismatch .

-

Silanol Activity: The parent Simvastatin is a lactone (neutral).[2][3] 3-Hydroxy Simvastatin introduces an additional polar hydroxyl group.[1] This group acts as a Hydrogen Bond Donor (HBD), interacting strongly with residual, acidic silanol groups (

) on the silica surface of the column. This secondary retention mechanism is slower than the primary hydrophobic partitioning, causing the "tail" on the chromatogram. -

Ionization State (If Ring-Opened): If your sample contains the Hydroxy Acid form (Tenivastatin), it possesses a carboxylic acid with a

. If your mobile phase pH is near this

Visualizing the Mechanism:

Figure 1: The dual-interaction mechanism causing peak tailing. The secondary interaction with silanols (red path) delays a fraction of the analyte, creating the tail.

Module 2: Mobile Phase Optimization (The Primary Fix)

Q2: What is the optimal pH strategy to suppress tailing?

A: You must drive the equilibrium to a single state. For Simvastatin metabolites, suppression (Low pH) is the industry standard.

-

Target pH: 3.0 – 4.5 (Strictly controlled).

-

The Logic: Lowering the pH (below 3.[4]0) protonates residual silanols (

), making them less active towards polar interactions.[1] However, for Simvastatin Hydroxy Acid ( -

Recommendation: Use a Phosphate Buffer at pH 4.5 (for UV detection) or Ammonium Acetate at pH 4.0 (for MS detection).

Protocol: Mobile Phase Preparation (Low Tailing Formulation)

| Component | Concentration | Role | Preparation Note |

| Buffer Salt | 20–50 mM | pH Control | Dissolve salt in water before adding organic.[1] |

| pH Adjuster | Silanol Suppression | Adjust to pH 4.5 ± 0.05. Do not overshoot. | |

| Modifier | Acetonitrile (ACN) | Solvent Strength | ACN yields sharper peaks than Methanol for statins due to lower viscosity. |

| Additive | Triethylamine (TEA) | Silanol Blocker | Optional: Add 0.1% TEA only if using older Type-A silica columns.[1] |

Critical Step: If using TEA, you must filter the mobile phase through a 0.2 µm nylon filter to prevent precipitate formation in the pump heads.

Module 3: Column Selection (Hardware Strategy)

Q3: My C18 column is new, but I still see tailing. Is the column defective?

A: Not necessarily. You are likely using a column with insufficient End-Capping .[1] Standard C18 columns leave up to 50% of surface silanols exposed.

Selection Criteria for Simvastatin Metabolites:

-

USP Classification: Must be L1 (C18).

-

Carbon Load: High (>15%) to mask the silica surface.

-

End-Capping: Double end-capped or "Base Deactivated" (BDS) is mandatory.

-

Surface Area: High purity Type-B silica (low metal content).

Recommended Column Technologies:

-

Option A (Robust): Hybrid Particle Technology (e.g., Waters XBridge or equivalent) – High pH stability, virtually no silanol activity.[1]

-

Option B (High Efficiency): Superficially Porous Particles (Core-Shell) – Sharpens peaks by reducing eddy diffusion (

term in Van Deemter).[1]

Module 4: Troubleshooting Workflow

Q4: How do I systematically isolate the source of the tailing?

A: Follow this "Divide and Conquer" logic tree to avoid wasting solvents and time.

Figure 2: Step-by-step isolation protocol. Physical plumbing issues (dead volume) often mimic chemical tailing.

Module 5: Experimental Validation Data

The following table summarizes expected improvements when switching from a standard method to an optimized "Anti-Tailing" method for 3-Hydroxy Simvastatin.

| Parameter | Standard Method | Optimized Method | Improvement Factor |

| Column | Standard C18 (5 µm) | End-Capped Hybrid C18 (3.5 µm) | Reduced Silanol Interaction |

| Mobile Phase | Water/MeOH (Neutral) | Phosphate Buffer pH 4.5 / ACN | Ionization Control |

| Temperature | 25°C | 45°C | Mass Transfer Kinetics |

| Tailing Factor ( | 1.8 – 2.2 | 0.95 – 1.15 | ~50% Reduction |

| Resolution ( | 1.5 (vs Parent) | > 3.0 (vs Parent) | Enhanced Selectivity |

References

-

USP Monograph: Simvastatin Related Substances. United States Pharmacopeia (USP).[5] Defines criteria for L1 column and pH 4.5 phosphate buffer conditions.

-

Separation Science:Peak Tailing in HPLC - Causes and Solutions.

) and the effect of end-capping. -

Journal of Chromatography A: Influence of buffer pH on the retention and selectivity of statins. Validates the use of acidic buffers (pH 4.0-5.0) for hydroxy-acid statin metabolites.[1][6]

-

PubChem Compound Summary: Simvastatin Hydroxy Acid (Tenivastatin). Provides chemical structure and pKa context for the hydroxy acid form. [1]

Sources

Technical Support Center: 3-Hydroxy Simvastatin Stability & Handling Guide

Ticket ID: #SIM-OH-3-STAB Subject: Optimal storage conditions to prevent degradation of 3-Hydroxy Simvastatin Assigned Specialist: Senior Application Scientist, Metabolic Standards Division

Overview

You are working with 3-Hydroxy Simvastatin (often specifically 3'-Hydroxy Simvastatin), a primary metabolite of Simvastatin formed via CYP3A4 oxidation. Unlike the parent compound, the addition of the hydroxyl group at the 3' position significantly alters its polarity and oxidative susceptibility while retaining the labile lactone ring.

This guide treats the compound not just as a chemical standard, but as a dynamic system prone to two specific failure modes: Lactone Hydrolysis and Oxidative Degradation .

Part 1: The Golden Rules of Storage

Strict adherence to these baseline parameters is required to validate your Certificate of Analysis (CoA).

| Parameter | Solid State (Lyophilized) | Solubilized (Stock Solution) |

| Temperature | -20°C (Standard) | -80°C (Mandatory for >48h storage) |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas Overlay (Argon) |

| Humidity | Desiccator (<20% RH) | Strictly Anhydrous Solvents |

| Light | Amber Vial (Dark) | Amber Vial (Dark) |

| Container | Glass (Teflon-lined cap) | Glass (Avoid plastic microfuge tubes for long-term) |

| Shelf Life | ~2 Years (if sealed) | < 6 Months (at -80°C) |

Part 2: Degradation Mechanics (The "Why")

To troubleshoot effectively, you must understand the molecular triggers. 3-Hydroxy Simvastatin is a "double-threat" molecule regarding instability.

1. The Lactone Hydrolysis Trap

Like Simvastatin, this metabolite contains a six-membered lactone ring. This ring is thermodynamically unstable in the presence of water, especially at deviations from neutral pH.

-

Mechanism: Nucleophilic attack by water opens the ring, converting the 3-Hydroxy Simvastatin (Lactone) into 3-Hydroxy Simvastatin Hydroxy Acid.

-

Result: Your HPLC peak will shift to a shorter retention time (more polar), and the mass spectrum will show a +18 Da shift (addition of H₂O).

2. Oxidative Liability

The "3-Hydroxy" designation indicates an allylic hydroxyl group introduced by CYP metabolism. This group is more reactive than the core structure of the parent drug.

-

Mechanism: Radical oxidation initiated by light or trace peroxides in solvents.

-

Result: Yellowing of the solid/solution and appearance of broad, late-eluting peaks.

Part 3: Visualizing the Workflow

Diagram 1: Optimal Handling Workflow

This workflow minimizes the "Time-Out-Of-Environment" (TOOE) for the compound.

Caption: Protocol for maximizing stability from receipt to long-term storage.

Part 4: Protocol - Optimal Reconstitution

Failure to use anhydrous solvents is the #1 cause of degradation.

Materials:

-

Solvent: DMSO (Dimethyl sulfoxide), Anhydrous (≥99.9%, water <50 ppm).

-

Gas: Argon tank with a gentle flow regulator.

-

Vials: Amber glass vials with PTFE-lined caps.

Step-by-Step:

-

Equilibration: Remove the product vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins). Opening a cold vial introduces atmospheric moisture immediately.

-

Solvent Prep: Use a fresh needle to withdraw anhydrous DMSO through the septum of the solvent bottle. Do not open the DMSO bottle cap.

-

Dissolution: Add DMSO to the 3-Hydroxy Simvastatin vial to achieve a concentration of 10–20 mg/mL .

-

Note: Avoid vortexing if possible; gentle inversion is preferred to minimize shear stress and aeration.

-

-

Inert Overlay: Gently blow a stream of Argon into the headspace of the vial for 10 seconds.

-

Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid future freeze-thaw cycles.

Part 5: Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| HPLC Peak Shift (Earlier retention time) | Lactone Hydrolysis. Moisture entered the vial, or the solvent was not anhydrous. The ring opened to form the acid. | Irreversible. Check solvent water content.[1] Ensure DMSO is "Anhydrous" grade. Switch to -80°C storage. |

| Yellow Discoloration (Solid or Solution) | Oxidation. Exposure to light or air. | Irreversible. Discard. For future lots, use amber vials and store under Argon. |

| Precipitation upon thawing | Solubility Shock. DMSO absorbs water from air over time, reducing solubility. | Warm the vial to 37°C for 5 minutes and sonicate briefly. If solid persists, the DMSO is likely hydrated; discard. |

| Extra Peaks (Mass +16 or +32) | Oxidative Degradation. Formation of N-oxides or epoxides. | Check if the DMSO used was old (DMSO can degrade to dimethyl sulfide/sulfone). Use fresh high-grade DMSO. |

Part 6: Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, 3-Hydroxy Simvastatin is soluble in ethanol (approx. 20-30 mg/mL). However, ethanol is more volatile and harder to keep anhydrous than DMSO. Ethanol stocks must be stored at -80°C and sealed tightly to prevent evaporation and concentration changes.

Q: My sample arrived with the ice pack melted. Is it ruined? A: Likely not. The solid state is relatively stable for short excursions (24-48 hours) at room temperature, provided the vial remained sealed and dry. Perform a purity check (HPLC) before starting critical experiments.

Q: How many freeze-thaw cycles are safe? A: Zero to One. We strongly recommend single-use aliquots. If you must re-freeze, do not exceed one cycle. The expansion/contraction of ice crystals (even in DMSO mixtures) and repeated exposure to condensation will accelerate hydrolysis.

Q: Why do I see two peaks in my LC-MS immediately after dissolving? A: Check your mobile phase pH. If you are using a neutral or basic mobile phase (e.g., Ammonium Bicarbonate), the lactone may be opening on the column. Ensure your mobile phase is slightly acidic (0.1% Formic Acid) to keep the lactone ring closed during analysis.

Diagram 2: Degradation Pathways

Understanding the chemical fate of the molecule.

Caption: The primary degradation routes: Irreversible oxidation and pH-dependent hydrolysis.

References

-

Alvarez-Lueje, A., et al. (2005). Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. Journal of AOAC International. Retrieved from [Link]

-

Vickers, S., et al. (1990). Metabolism of simvastatin in humans. Drug Metabolism and Disposition.[2] Retrieved from [Link]

-

PubChem. (2024). Simvastatin Compound Summary - Stability and Storage. National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Inter-conversion of Simvastatin and its Hydroxy Metabolite

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with simvastatin. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions concerning the challenging inter-conversion between simvastatin (the inactive lactone prodrug) and its pharmacologically active metabolite, simvastatin β-hydroxy acid.

Our focus is to equip you with the knowledge to maintain sample integrity, ensure data accuracy, and produce reliable, reproducible results in your bioanalytical studies.

Part 1: Understanding the Core Challenge: The Lactone-Acid Equilibrium

Simvastatin is a prodrug that requires in vivo hydrolysis to its open-ring β-hydroxy acid form to inhibit HMG-CoA reductase.[1][2] This same hydrolysis reaction, however, presents a significant analytical challenge ex vivo. The inter-conversion is a reversible, dynamic process governed by two primary factors: pH and enzymatic activity .

-

pH-Dependent Chemical Hydrolysis : The equilibrium between the lactone and hydroxy acid forms is highly dependent on pH.[3][4]

-

Acidic Conditions (pH < 4.5): Favour the closed-ring, lactone form. The rate of conversion in either direction is significantly reduced.[5][6]

-

Neutral to Alkaline Conditions (pH ≥ 7.0): Strongly favor the hydrolysis of the lactone into the open-ring hydroxy acid form.[4][5] At physiological pH (~7.4), a substantial portion of simvastatin lactone can be converted to the hydroxy acid.[4][7]

-

-

Enzymatic Hydrolysis : Biological matrices, particularly plasma and liver tissue, contain a host of esterase enzymes that actively catalyze the hydrolysis of the lactone ring.[8][9] Key enzymes involved include carboxylesterases and paraoxonases (PONs), which are calcium-dependent esterases found in serum and various tissues.[8][9][10] This enzymatic action can rapidly and significantly alter the true ratio of lactone to acid in a sample post-collection.

Caption: pH-dependent equilibrium of simvastatin.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and analysis of simvastatin and its hydroxy acid metabolite.

Question 1: My results show high variability. What is the most likely cause?

High variability is almost always rooted in inconsistent pre-analytical sample handling. The primary suspect is the uncontrolled conversion of the lactone to the acid form (or vice-versa) after sample collection.

-

Root Cause Analysis:

-

Time Delay: Was there a significant delay between blood collection and plasma separation/stabilization? Esterases in whole blood are active and will hydrolyze the lactone.

-

Temperature: Were samples left at room temperature? Enzymatic activity is higher at room temperature than on ice or at 4°C.[11]

-

pH Control: Was the pH of the plasma or final extract controlled? Without acidification, the equilibrium will shift towards the hydroxy acid form.[3]

-

Anticoagulant Choice: While standard anticoagulants like K2EDTA or heparin are common, they do not inhibit esterase activity.[11][12]

-

Question 2: How can I effectively prevent simvastatin conversion in plasma samples immediately after collection?

Stabilization must be immediate. The strategy involves a two-pronged attack: inhibiting enzymes and controlling pH .

-

Immediate Action Protocol:

-

Use an Esterase Inhibitor: The most effective approach is to collect blood directly into tubes containing a non-specific esterase inhibitor like sodium fluoride (NaF).[11] NaF is also an anticoagulant (glycolysis inhibitor).

-

Chill Immediately: Place blood tubes on ice immediately after collection to slow down any residual enzymatic activity.

-

Prompt Centrifugation: Separate plasma from blood cells as soon as possible (ideally within 30-60 minutes) by centrifuging at a low temperature (e.g., 4°C).[13]

-

Acidify the Plasma: Immediately after separating the plasma, acidify it by adding a small volume of a suitable acid (e.g., phosphoric acid or acetic acid) to bring the final pH to between 3.5 and 4.5. This step is critical for quenching both chemical and enzymatic hydrolysis.[1][14]

-

Question 3: What is the optimal pH for my analytical method's mobile phase?

To prevent on-instrument conversion during chromatographic separation, the mobile phase should be acidic.

-

Recommendation: A mobile phase pH between 3.5 and 4.5 is ideal. This ensures that both simvastatin and simvastatin acid remain in their respective protonated states and minimizes the risk of the lactone ring opening during the analytical run. A common choice is a buffer like ammonium acetate adjusted to pH 3.8 with acetic acid.[1][14]

Question 4: I see lactone converting to acid in my autosampler. How do I fix this?

This indicates that the sample reconstitution solvent is not adequately stabilized.

-

Troubleshooting Steps:

-

Check Reconstitution Solvent: Ensure your final sample extract is reconstituted in a solvent that mirrors the mobile phase composition, including the acidic pH. Reconstituting in a neutral solvent (e.g., 50:50 methanol:water) will promote hydrolysis while the sample awaits injection.

-

Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4-10°C) to further slow down any potential degradation.[15]

-

Question 5: Are there specific esterase inhibitors you recommend besides sodium fluoride?

While sodium fluoride is common and effective, other inhibitors can be used, though they may be more hazardous or introduce analytical interferences.

-

Alternative Inhibitors:

-

Organophosphates: Compounds like diisopropylfluorophosphate (DFP) and paraoxon are potent, irreversible serine esterase inhibitors.[16][17] However, they are highly toxic and can cause significant ion suppression or enhancement in LC-MS/MS analysis, requiring careful method development to monitor their presence.[16]

-

Phenylmethylsulfonyl fluoride (PMSF): Another serine enzyme inhibitor that can be effective.[11]

-

Screening is Key: The choice of inhibitor should be validated for its effectiveness and lack of analytical interference in your specific matrix and method.[18]

-

Part 3: Validated Experimental Protocols & Workflows

Adherence to a strict, validated protocol is the key to minimizing inter-conversion and achieving reliable data.

Protocol 1: Stabilized Blood Sample Collection and Plasma Processing

This protocol is designed to ensure maximum stability from the moment of collection.

-

Preparation: Pre-label blood collection tubes. If not using commercially available sodium fluoride tubes, prepare tubes containing your chosen esterase inhibitor.

-

Blood Collection: Collect whole blood directly into chilled (2-8°C) vacuum tubes containing sodium fluoride and potassium oxalate.

-

Immediate Mixing & Chilling: Invert the tube gently 8-10 times to ensure proper mixing with the anticoagulant/inhibitor. Immediately place the tube in an ice bath.

-

Centrifugation: Within 60 minutes of collection, centrifuge the blood sample at approximately 1500 x g for 10 minutes at 4°C.

-

Plasma Harvesting: Carefully pipette the supernatant (plasma) into a clean, pre-chilled polypropylene tube.

-

Acidification (Critical Step): To every 1 mL of plasma, add a pre-determined volume of acid (e.g., 20 µL of 1M phosphoric acid) to adjust the pH to ~4.0. Vortex briefly. Verify the pH during method development.

-

Storage: Immediately freeze the stabilized plasma samples at -80°C.[19] Avoid repeated freeze-thaw cycles by storing samples in smaller aliquots if necessary.[20]

Caption: Recommended bioanalytical workflow for simvastatin.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) setup for the simultaneous quantification of simvastatin and simvastatin acid.

-

Sample Preparation (Extraction):

-

Thaw stabilized plasma samples on ice.

-

Aliquot 100 µL of plasma into a clean tube.

-

Add an internal standard (a stable isotope-labeled version like Simvastatin-d6 is highly recommended for best results).

-

Perform protein precipitation followed by liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether or solid-phase extraction (SPE) using a C18 cartridge.[1]

-

-

Evaporation & Reconstitution:

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen at ≤ 40°C.

-

Reconstitute the dried extract in a solvent with the same composition as the initial mobile phase (e.g., 25:75 acetonitrile:pH 3.8 buffer).

-

-

Chromatographic & Mass Spectrometric Conditions:

-

The following table provides a validated starting point for method development.

-

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm) | Provides good retention and separation for these relatively nonpolar molecules.[1][12] |

| Mobile Phase A | 2-5 mM Ammonium Acetate in Water, pH 3.8 with Acetic Acid | Acidic pH maintains the stability of the lactone and protonates the acid form.[14] |

| Mobile Phase B | Acetonitrile or Methanol | Standard organic solvents for reverse-phase chromatography. |

| Flow Rate | 0.4 - 0.6 mL/min | Typical flow rate for analytical LC-MS. |

| Gradient | Start at ~25% B, ramp to ~95% B | A gradient is necessary to elute both the more polar acid and the less polar lactone. |

| Ionization Mode | ESI Positive for Simvastatin, ESI Negative for Simvastatin Acid | Simvastatin forms a strong [M+H]+ or [M+Na]+ adduct. The acid form is highly sensitive in negative mode [M-H]-. Polarity switching may be required.[1][14] |

| MRM Transitions | Simvastatin: e.g., m/z 419.3 → 285.3; Simvastatin Acid: e.g., m/z 435.3 → 115.1 | These are example transitions and must be optimized on your specific instrument. |

Part 4: Summary of Stability & Handling Recommendations

| Condition/Variable | Recommendation | Scientific Rationale |

| Anticoagulant | Sodium Fluoride / Potassium Oxalate | NaF acts as a non-specific esterase inhibitor, preventing enzymatic hydrolysis.[11] |

| Sample Processing | On ice; separate plasma within 60 mins | Minimizes enzymatic activity which is temperature-dependent.[19][21] |

| Plasma pH | Acidify to pH 3.5 - 4.5 immediately post-separation | Quenches both chemical and enzymatic hydrolysis; stabilizes the lactone form.[4][7] |

| Storage | ≤ -70°C in aliquots | Ensures long-term stability and prevents degradation from multiple freeze-thaw cycles.[19][20] |

| LC Mobile Phase | Acidic (pH 3.5 - 4.5) | Prevents on-column inter-conversion during the analytical run.[6][14] |

| Reconstitution Solvent | Acidified; matching mobile phase | Maintains analyte stability in the autosampler prior to injection. |

This guide is intended to provide a robust framework for your experimental design. All methods should be fully validated according to regulatory guidelines such as those from the FDA and ICH to ensure data integrity for your specific application.[22][23][24]

References

-

Amundson, R. H., & Teiber, J. F. (2010). Dominant Role of Paraoxonases in Inactivation of the Pseudomonas aeruginosa Quorum-Sensing Signal N-(3-Oxododecanoyl)-l-Homoserine Lactone. Infection and Immunity, 78(9), 3593–3601. [Link]

-

Kondratov, I. S., et al. (2016). Development and Validation of an LC–MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 54(9), 1596–1603. [Link]

-

Various Authors. (2022). Reported estimation techniques for quantification of simvastatin: A review. GSC Biological and Pharmaceutical Sciences, 21(2), 133-141. [Link]

-

Arsenijevic, D., et al. (2011). Paraoxonase (PON1 and PON3) Polymorphisms: Impact on Liver Expression and Atorvastatin-Lactone Hydrolysis. Frontiers in Pharmacology, 2, 44. [Link]

-

Jain, D., et al. (2015). A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS. Journal of Chromatographic Science, 53(5), 743-755. [Link]

-

Wikipedia contributors. (2023). Paraoxonase. Wikipedia. [Link]

-

Kondratov, I. S., et al. (2016). Development and Validation of an LC-MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study. PubMed, 27638848. [Link]

-

Mucha, P., et al. (2021). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. Pharmacological Reports, 73(4), 1163–1173. [Link]

-

Pinhas, S., et al. (2022). Paraoxonase 1 hydrolysis of EPA-derived lactone impairs endothelial-mediated vasodilation. Prostaglandins & Other Lipid Mediators, 162, 106665. [Link]

-

Taha, D. A., et al. (2016). The role of acid-base imbalance in statin-induced myotoxicity. Translational Research, 174, 140-160.e11. [Link]

-

Pinhas, S., et al. (2022). Paraoxonase 1 hydrolysis of EPA-derived lactone impairs endothelial-mediated vasodilation. Prostaglandins & Other Lipid Mediators, 162, 106665. [Link]

-

Taha, D. A., et al. (2016). The role of acid-base imbalance in statin-induced myotoxicity. Translational research : the journal of laboratory and clinical medicine, 174, 140-160.e11. [Link]

-

Al-Kassas, R., et al. (2022). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. MDPI, 14(13), 2589. [Link]

-

Taha, D. A., et al. (2016). Interconversion of simvastatin and pravastatin between lactone and... ResearchGate. [Link]

-

ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

Viswanathan, C. T., et al. (2016). Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 18(2), 534-541. [Link]

-

de Albuquerque, M. M., et al. (2015). Quick and simple LC-MS/MS method for the determination of simvastatin in human plasma: application to pharmacokinetics and bioequivalence studies. Brazilian Journal of Pharmaceutical Sciences, 51(3), 615-623. [Link]

-

Shah, J., et al. (2018). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 9(1), 25. [Link]

-

Serafín, V., et al. (2007). Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. Journal of AOAC INTERNATIONAL, 90(5), 1299-1305. [Link]

-

Liu, G., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 26(11), 1313–1324. [Link]

-

Kasala, B. (2016). Blood esterase inhibitor for plasma PK analysis.? ResearchGate. [Link]

-

Fung, E. N., et al. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(4), 733–743. [Link]

-

Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

-

QBench. (2023). Sample Collection & Processing Best Practices For Labs. QBench Cloud-Based LIMS. [Link]

-

ResearchGate. (2013). Thermal Stability of Simvastatin under Different Atmospheres. [Link]

-

Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

-

Medjimore, I., et al. (2007). DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin. Journal of Molecular Structure: THEOCHEM, 801(1-3), 51-59. [Link]

-

ResearchGate. (n.d.). (PDF) Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. [Link]

-

FDA. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

-

ResearchGate. (n.d.). Simultaneous determination of simvastatin and simvastatin acid in human plasma by LC-MS/MS without polarity switch: Application to a bioequivalence study. [Link]

-

LabTAG. (2024). Best Practices for Sample Storage and Handling in Environmental Studies. [Link]

-

EBF. (2012). Stabilisation of Clinical Samples. [Link]

-

Abdel-Monem, A. R., et al. (2018). Simultaneous quantification of related substances of ezetimibe and simvastatin in combined dosage form using a novel stability-indicating liquid chromatographic method. Journal of Pharmaceutical and Biomedical Analysis, 155, 239-246. [Link]

-

Attimarad, M., et al. (2020). Simultaneous determination of ezetimibe, atorvastatin and simvastatin using quadrupole LC-MS: Application to combined tablets and plasma after SPE. Microchemical Journal, 159, 105436. [Link]

-

Technology Networks. (2020). Optimizing Your Sample Handling and Management. [Link]

-

Labcorp. (n.d.). 004648: Complement C1 Esterase Inhibitor. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. scielo.br [scielo.br]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. repositorio.uchile.cl [repositorio.uchile.cl]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Frontiers | Paraoxonase (PON1 and PON3) Polymorphisms: Impact on Liver Expression and Atorvastatin-Lactone Hydrolysis [frontiersin.org]

- 10. Paraoxonase - Wikipedia [en.wikipedia.org]

- 11. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. wjbphs.com [wjbphs.com]

- 13. labcorp.com [labcorp.com]

- 14. Development and Validation of an LC-MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. akjournals.com [akjournals.com]

- 16. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mybiosource.com [mybiosource.com]

- 21. Sample Collection & Processing Best Practices For Labs | QBench Cloud-Based LIMS [qbench.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. bioanalysis-zone.com [bioanalysis-zone.com]

- 24. fda.gov [fda.gov]

Troubleshooting baseline noise in 3-Hydroxy Simvastatin detection

Topic: Troubleshooting baseline noise in 3-Hydroxy Simvastatin detection Role: Senior Application Scientist,

Subject: 3-Hydroxy Simvastatin (Simvastatin Acid) Analysis

Status: Operational Ticket Priority: High (Method Validation/Routine Analysis) To: Analytical Chemists, PK/PD Researchers, Bioanalytical Leads[1]

Welcome to the . I am Dr. Aris, your Senior Application Scientist.

Detecting 3-Hydroxy Simvastatin (Simvastatin Acid) is deceptively difficult.[1] Unlike stable small molecules, this analyte is a "moving target."[1] It exists in a dynamic equilibrium with its lactone parent (Simvastatin), and it is prone to severe matrix suppression in biological fluids.[1]

If you are seeing high baseline noise, drifting signals, or "ghost peaks," it is rarely a simple instrument malfunction.[1] It is likely a failure to control the chemical environment or the matrix background .

Below is your targeted troubleshooting guide, structured to isolate and eliminate these variables.

The "Ghost" Baseline: Chemical Instability & Interconversion

Symptom: You observe baseline drift, broad humps, or quantitative variability where the analyte signal decreases while a related peak (Simvastatin Lactone) increases.

The Root Cause: 3-Hydroxy Simvastatin is the acid form (open ring) of Simvastatin.[1] These two forms interconvert based on pH.[1][2][3]

-

Acidic conditions (pH < 3): Promotes lactonization (conversion back to Simvastatin).[1]

-

Alkaline conditions (pH > 8): Promotes ring-opening (conversion to 3-Hydroxy Simvastatin).[1]

-

The Noise Source: If your mobile phase or reconstitution solvent is not pH-buffered, this reaction happens inside your source or column, creating a "smear" of background signal rather than a sharp peak.[1]

Protocol: The "pH Lock" Strategy

-

Mobile Phase Buffering: You must buffer your aqueous mobile phase.[1] Simple Formic Acid (0.1%) is often too acidic and uncontrolled.[1]

-

Recommendation: Use 5 mM Ammonium Acetate adjusted to pH 4.5 .[1] This is the "Goldilocks" zone where both the Acid and Lactone forms are relatively stable.

-

-

Temperature Control: The interconversion is thermally driven.[1]

-

Action: Keep the autosampler at 4°C . Never process samples at room temperature for >30 minutes.

-

Visualization: The Interconversion Trap

Figure 1: The pH-dependent equilibrium between Simvastatin and its metabolite. Failure to buffer at pH 4-5 leads to in-process conversion, manifesting as baseline noise.[1]

Ionization Physics: The Wrong Polarity

Symptom: High chemical background noise and poor Signal-to-Noise (S/N) ratio.[1]

The Root Cause: Many users attempt to detect both the Parent (Simvastatin) and Metabolite (3-Hydroxy) in Positive ESI mode.[1]

-

Simvastatin (Lactone): Ionizes well in Positive Mode (forms

or -

3-Hydroxy Simvastatin (Acid): Has a carboxylic acid group.[1] It ionizes poorly in positive mode but exceptionally well in Negative Mode (

).[1] Forcing it into positive mode requires high gain, amplifying baseline noise.[1]

Troubleshooting Table: Ionization Optimization

| Parameter | Simvastatin (Parent) | 3-Hydroxy Simvastatin (Target) | Why? |

| Ionization Mode | ESI Positive (+) | ESI Negative (-) | Carboxylic acid deprotonates easily in neg mode.[1] |

| Precursor Ion | 419.2 (H+) or 436.3 (NH4+) | 435.2 [M-H]- | Negative mode background is naturally lower (chemical noise is usually positive ions).[1] |

| Mobile Phase | Ammonium Formate/Acetate | Ammonium Acetate | Acetate provides better sensitivity in Negative mode than Formate.[1] |

| Source Temp | 350°C - 400°C | 300°C - 350°C | 3-Hydroxy form is thermally labile; excess heat increases noise.[1] |

Action Item: If your instrument supports rapid polarity switching (<20ms), program a switch. If not, validate 3-Hydroxy Simvastatin in a dedicated Negative Mode run.[1]

Matrix Effects: The "Phospholipid Hump"

Symptom: The baseline rises significantly later in the gradient, or the analyte signal is suppressed (low intensity) despite high concentration.

The Root Cause: Simvastatin is lipophilic.[1][2][4] When extracting it from plasma, you inevitably co-extract phospholipids (phosphatidylcholines).[1]

-

Phospholipids do not elute as sharp peaks; they elute as broad, noisy humps (often m/z 184 or 104 transitions).[1]

-